molecular formula C10H10O B2783655 1-Methylindan-2-one CAS No. 35587-60-1

1-Methylindan-2-one

Cat. No.: B2783655
CAS No.: 35587-60-1
M. Wt: 146.189
InChI Key: XVFJKYPFHFHIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylindan-2-one is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.189. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-1,3-dihydroinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFJKYPFHFHIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(1H-inden-2-yl)pyrrolidine (1.00 g, 5.40 mmol) in anhydrous 2-methyltetrahydrofuran (13.3 mL) was cooled to −55° C. and treated with a solution of n-BuLi (1.6 M in hexanes, 4.0 mL, 6.4 mmol) dropwise. The mixture was then stirred at −55° C. for 15 min. Iodomethane (0.4 mL, 6.3 mmol) was added and, after stirring for 5 min, the mixture was quenched by addition of 1 N HCl (6.7 mL). The solvent was removed in vacuo, water (17 mL) was added and the mixture was heated at reflux for 10 min. The mixture was then cooled to ambient temperature and extracted with diethyl ether. The organic layer was washed with brine, and the combined aqueous layers were saturated with NaCl and extracted twice more with diethyl ether. The combined organic extracts were dried (Na2SO4), filtered and concentrated to give an oil, which was treated with TFA (2.5 mL) in CH2Cl2 (2.5 mL) for 5 min. The mixture was concentrated in vacuo and the residue purified by reverse phase preparative HPLC eluting with a gradient of 90:10 to 0:100 A:B where A=0.1% TFA in H2O and B=0.1% TFA in CH3CN). The fractions containing product were combined and concentrated to give an aqueous residue which was saturated with NaCl and extracted with EtOAc (3×). The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to give the title compound. MS: m/z=147.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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